tert-Butyl methacrylate

Description

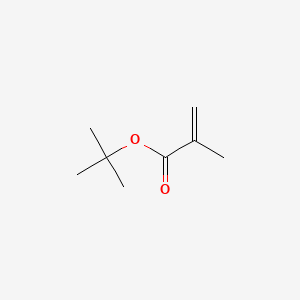

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMYWORNLPSJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-00-8 | |

| Record name | Poly(tert-butyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060405 | |

| Record name | tert-Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl methacrylate appears as a colorless liquid with an ester like odor. Less dense than water and insoluble in water., Liquid | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

585-07-9 | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9029V5818 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of tert-butyl methacrylate?

An In-Depth Technical Guide to the Physicochemical Properties of Tert-Butyl Methacrylate (tBMA)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of this compound (tBMA), a key monomer in the synthesis of advanced polymers. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights into its application, characterization, and handling.

Introduction: The Significance of this compound

This compound (tBMA) is an ester of methacrylic acid distinguished by its bulky tert-butyl functional group.[1][2] This structural feature is not merely incidental; it is the primary determinant of the monomer's unique properties and, by extension, the properties of the polymers derived from it.[2][3][4] In fields ranging from high-performance coatings to advanced biomaterials and photoresists, understanding the fundamental characteristics of tBMA is critical for designing materials with tailored functionality, such as enhanced thermal stability, chemical resistance, and hydrophobicity.[4][5][6][7] This guide delves into these properties, providing the causal links between molecular structure and macroscopic behavior.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of scientific integrity. tBMA is defined by the following identifiers:

-

IUPAC Name: tert-butyl 2-methylprop-2-enoate[8]

-

Synonyms: this compound MONOMER, t-BMA, Methacrylic acid tert-butyl ester[4][5]

-

CAS Number: 585-07-9[2]

The molecule's structure, featuring a reactive methacrylate group sterically hindered by a non-polar tert-butyl group, is central to its utility.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

For ease of reference, the key physicochemical properties of tBMA are summarized below. These values represent the typical specifications and experimental findings from authoritative sources.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid with an ester-like odor | [1][8] |

| Density | 0.875 g/cm³ (at 20°C) | [1][2][10][11] |

| Boiling Point | 132 - 136 °C (at 1013 hPa) | [4][5][10][11][12] |

| Melting Point | -48 °C | [1][2][4][11][12] |

| Flash Point | 30 °C (closed cup) | [12][13] |

| Refractive Index (n²⁰/D) | ~1.415 | [2][11][14] |

| Viscosity | 0.97 mPa·s (at 20°C) | [1][11] |

| Vapor Pressure | 7.0 mbar (at 18.5°C) | [1][11][12] |

| Water Solubility | 0.36 g/L (at 25°C); generally considered insoluble | [8][12] |

| log P (Octanol/Water) | 2.54 | [12] |

| Polymer Tg | 105 - 117 °C | [1][3] |

Causality: The Influence of the Tert-Butyl Group

The bulky and non-polar nature of the tert-butyl group is directly responsible for many of the valuable properties observed in tBMA-derived polymers. This relationship is a cornerstone of its application in materials science.

Caption: Influence of the tert-butyl group on polymer properties.

Chemical Reactivity and Polymerization

The reactivity of tBMA is dominated by the methacrylate functional group, which readily participates in free-radical polymerization.[1][7] It can be used to form homopolymers—poly(this compound) or PtBMA—and can be copolymerized with a vast array of other monomers, including acrylates, styrenes, and vinyl compounds, to precisely tailor the final properties of the material.[1][11][15][16]

A key feature for synthetic chemists is the tBMA's resistance to transesterification reactions.[3] This allows it to function as an effective protective group; in a copolymer, other ester groups (like methyl methacrylate) can be selectively modified while the tBMA units remain intact.[3]

However, its stability is not absolute. Under harsh acidic conditions, the tert-butyl ester can be cleaved to form poly(methacrylic acid) and isobutylene gas.[1] This predictable reactivity is exploited in the design of photoresists for semiconductor manufacturing, where the acid-catalyzed deprotection of PtBMA-containing polymers changes their solubility, allowing for the creation of intricate patterns.[6]

Standard Analytical and Characterization Protocols

To ensure reproducibility and quality, the properties of tBMA and its polymers must be verified using standardized methods. These protocols form a self-validating system for material characterization.

Protocol: Purity Determination by Gas Chromatography (GC)

Rationale: Gas chromatography is the definitive method for assessing the purity of volatile monomers like tBMA.[2] It separates the sample based on boiling point and polarity, allowing for the quantification of tBMA relative to any impurities or residual starting materials.

Methodology:

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The choice of a mid-polarity capillary column (e.g., DB-5 or equivalent) is crucial for resolving tBMA from common impurities.

-

Sample Preparation: Prepare a dilute solution of tBMA (e.g., 1% v/v) in a high-purity solvent such as acetone or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Temperature Program: An oven temperature program is executed to separate components. A typical program might be:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/minute to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Detection: The FID detector, held at ~300°C, combusts the eluting compounds, generating a signal proportional to the mass of carbon.

-

Analysis: The purity is calculated based on the area percent of the tBMA peak relative to the total area of all detected peaks. For industrial-grade tBMA, purity is typically specified as ≥99.0%.[1][4][7]

Protocol: Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Rationale: The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For PtBMA, its high Tg imparts thermal stability and hardness.[1][3] DSC is the standard method for its measurement, detecting the change in heat capacity that occurs at this transition.[17][18]

Caption: Standard DSC workflow for Tg determination.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the polymer sample into an aluminum DSC pan and hermetically seal it. An identical empty pan is used as a reference.

-

Instrument Program: The "heat-cool-heat" cycle is essential. The first heating scan erases the polymer's prior thermal history. The cooling scan provides a controlled thermal state. The second heating scan is then used for analysis, as it reflects the intrinsic properties of the material.

-

Data Analysis: The Tg is determined from the thermogram of the second heating scan. It is typically reported as the midpoint of the step-like transition in the heat flow curve. The high Tg of PtBMA, often cited around 107°C, is a direct consequence of the restricted chain mobility caused by the bulky tert-butyl groups.[3][19]

Safety, Handling, and Storage: A Critical Directive

From a practical standpoint, the safe handling of tBMA is paramount. It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[20][21] All handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), and all equipment must be grounded to prevent static discharge.[8][20][21]

The most critical aspect of tBMA storage is the prevention of spontaneous polymerization.

-

Oxygen is Required: tBMA is stabilized with an inhibitor, such as MEHQ (monomethyl ether of hydroquinone). This stabilizer is only effective in the presence of dissolved oxygen.[1][2][11]

-

NEVER Store Under Inert Gas: Storing tBMA under nitrogen or argon will deplete the dissolved oxygen, rendering the stabilizer useless and creating a significant risk of runaway polymerization, which can be violent.[1][2][11] The headspace of the storage container must contain air (5-21% oxygen).[20]

-

Temperature Control: Storage temperatures should not exceed 35°C.[1][11] For long-term stability, refrigerated storage (2-8°C) is often recommended.[12][14][22]

-

Material Compatibility: The preferred material for storage tanks and pipes is stainless steel. While carbon steel is acceptable, rust formation can be an issue as iron ions can act as weak polymerization initiators.[2][11]

Conclusion

This compound is a uniquely versatile monomer whose value is derived directly from its chemical structure. The steric and electronic effects of the tert-butyl group impart a highly desirable combination of hydrophobicity, thermal stability, and chemical resistance to its polymers. For scientists and researchers, a thorough understanding of its core physicochemical properties, combined with rigorous adherence to standardized characterization and safety protocols, is the key to unlocking its full potential in the development of next-generation materials.

References

-

This compound - Wikipedia. Wikipedia.[Link]

-

Understanding this compound (CAS 585-07-9): Properties and Applications. Acme-Hardesty.[Link]

-

This compound | C8H14O2 | CID 11448 - PubChem. National Center for Biotechnology Information.[Link]

-

Tertiary Butyl Methacrylate - Kowa American Corporation. Kowa American Corporation.[Link]

-

tert. - Safety data sheet - BASF. BASF Safety Data Sheet.[Link]

-

Poly(this compound), predominantly syndiotactic - Polymer Source. Polymer Source Inc.[Link]

-

Poly(this compound) standard - Scientific Polymer Products, Inc. Scientific Polymer Products, Inc. Safety Data Sheet.[Link]

-

Monomer Reactivities and Kinetics in Radical Copolymerization of Hydroxystyrene Derivatives and tert-Butyl (Meth)acrylate. ACS Publications - Macromolecules.[Link]

-

This compound, t-BMA - Hefeng Chemical. Hefeng Chemical.[Link]

-

Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates. Taylor & Francis Online.[Link]

-

Tert.-Butyl Acrylate (TBA) - Univar Solutions. BASF Product Information Brochure via Univar Solutions.[Link]

-

Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf. National Center for Biotechnology Information.[Link]

-

Exploring this compound: Properties, Applications, and Manufacturing Insights. Inno Pharmchem.[Link]

-

Physicochemical characterization of poly(tert-butyl acrylate-b-methyl methacrylate) prepared with atom transfer radical polymerization by inverse gas chromatography. ResearchGate.[Link]

-

Influence of the Poly(ethylene Glycol) Methyl Ether Methacrylates on the Selected Physicochemical Properties of Thermally Sensitive Polymeric Particles for Controlled Drug Delivery. MDPI.[Link]

-

This compound: Key Properties and Procurement for Industrial Use. LinkedIn.[Link]

-

Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery. National Institutes of Health (NIH).[Link]

-

A green chemistry of the polymerization of methyl methacrylate (MMA) and a new copolymer of propylene oxide (PO) using natural catalysts. Taylor & Francis Online.[Link]

Sources

- 1. jamorin.com [jamorin.com]

- 2. jamorin.com [jamorin.com]

- 3. kowachemical.com [kowachemical.com]

- 4. hefengchemical.com [hefengchemical.com]

- 5. innospk.com [innospk.com]

- 6. polysciences.com [polysciences.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C8H14O2 | CID 11448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. chemicals.basf.com [chemicals.basf.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. This compound Monomer | 585-07-9 | TCI AMERICA [tcichemicals.com]

- 14. 甲基丙烯酸叔丁酯 98%, contains 200 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Influence of the Poly(ethylene Glycol) Methyl Ether Methacrylates on the Selected Physicochemical Properties of Thermally Sensitive Polymeric Particles for Controlled Drug Delivery [mdpi.com]

- 19. 聚(甲基丙烯酸叔丁酯) average Mw ~170,000, crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 20. download.basf.com [download.basf.com]

- 21. download.basf.com [download.basf.com]

- 22. This compound | 585-07-9 [chemicalbook.com]

Synthesis and purification of tert-butyl methacrylate monomer

An In-depth Technical Guide to the Synthesis and Purification of tert-Butyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (tBMA) is a critical monomer in the synthesis of a wide array of polymers with significant applications in coatings, adhesives, and biomedical devices.[1][2] Its bulky tert-butyl group imparts unique properties such as hydrophobicity, thermal stability, and chemical resistance to the resulting polymers.[3][4] This guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for tBMA, grounded in established chemical principles. It is intended to serve as a practical resource for researchers and professionals engaged in polymer chemistry and materials science, offering detailed protocols and elucidating the rationale behind procedural choices to ensure the production of high-purity tBMA suitable for demanding applications.

Introduction to this compound (tBMA)

This compound is an ester of methacrylic acid, valued for its role as a building block in the creation of advanced polymeric materials.[5] The defining feature of tBMA is its tertiary butyl group, which provides significant steric hindrance. This structural characteristic is directly responsible for many of the desirable properties of poly(tBMA) and its copolymers, including a high glass transition temperature (Tg), enhanced thermal stability, and resistance to chemical degradation.[4][6] Consequently, tBMA is a favored monomer in the production of acrylic coatings, pressure-sensitive adhesives, and resins for industrial and automotive applications.[2]

Synthesis of this compound

The industrial production of tBMA predominantly relies on the acid-catalyzed addition of isobutylene to methacrylic acid.[1][7] This method is favored due to its efficiency and directness. Alternative methods such as traditional esterification or transesterification are generally less effective for producing tBMA.[1][7]

Reaction Mechanism: Acid-Catalyzed Addition

The synthesis proceeds via an electrophilic addition mechanism. A strong acid catalyst, such as sulfuric acid or a sulfonic acid ion-exchange resin, protonates isobutylene to form a stable tert-butyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid group of methacrylic acid. Subsequent deprotonation of the intermediate yields the this compound ester.

Catalysts: Homogeneous vs. Heterogeneous

-

Homogeneous Catalysis: Strong acids like sulfuric acid are effective catalysts for this reaction.[1][7] While offering good reaction rates, the use of a homogeneous catalyst necessitates a challenging separation and neutralization step post-reaction, which can complicate the purification process.

-

Heterogeneous Catalysis: Sulfonic acid group-containing ion-exchange resins are a widely used alternative.[1][7] These solid-phase catalysts are easily separated from the reaction mixture by simple filtration, streamlining the workup process. However, localized overheating within the resin particles can sometimes promote side reactions.[7]

Key Side Reactions and Mitigation Strategies

A primary challenge in tBMA synthesis is the oligomerization of isobutylene, which leads to the formation of undesirable byproducts such as diisobutylene and triisobutylene.[1][7] These oligomers can be difficult to separate from tBMA due to their similar boiling points.[7]

Mitigation Strategies:

-

Temperature Control: Maintaining a low reaction temperature, typically between -20°C and +20°C, is crucial to suppress the oligomerization of isobutylene.[1][7]

-

Stoichiometry: Careful control of the molar ratio of reactants can also minimize side reactions.

The following diagram illustrates the workflow for the synthesis of tBMA, highlighting the key steps and considerations.

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Achieving high purity of tBMA is essential for its subsequent polymerization and the performance of the final polymer. The purification process typically involves multiple steps to remove unreacted starting materials, byproducts, and the polymerization inhibitor if necessary.

Post-Reaction Workup

-

Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration. For homogeneous catalysts, a neutralization wash followed by an aqueous extraction is necessary.

-

Degassing: Unreacted isobutylene is removed from the reaction mixture, often by a degassing process under vacuum.[1][7]

Distillation

Fractional distillation under reduced pressure is the primary method for purifying tBMA.[1][7] This technique separates components based on their boiling points.

-

Low-Boiling Fraction Removal: A preliminary distillation step is often employed to remove low-boiling impurities such as tert-butyl alcohol and diisobutylene.[1]

-

Product Isolation: The tBMA is then distilled from the higher-boiling unreacted methacrylic acid. The unreacted methacrylic acid can be recovered and recycled back into the reaction.[1][7]

Removal of Polymerization Inhibitors

Commercial tBMA is typically supplied with an inhibitor, such as monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[3][5] For many polymerization techniques, this inhibitor must be removed immediately prior to use.

Protocol for Inhibitor Removal:

-

Alkaline Wash: The monomer is washed with an aqueous sodium hydroxide solution (typically 5-10% by weight) in a separatory funnel. The phenolic inhibitor is deprotonated and dissolves in the aqueous phase.

-

Water Wash: The organic layer is then washed several times with deionized water to remove any residual sodium hydroxide.

-

Drying: The monomer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Filtration: The drying agent is removed by filtration to yield the purified, inhibitor-free monomer.

The following diagram outlines the purification process for tBMA.

Caption: Purification workflow for this compound.

Quality Control and Analysis

The purity of the final tBMA monomer is typically assessed using gas chromatography (GC), which can separate and quantify the desired product and any residual impurities.[8] Other analytical techniques such as Karl Fischer titration for water content and titration for acidity (as methacrylic acid) are also employed.[8]

Safety, Handling, and Storage

This compound is a flammable liquid and vapor and can cause skin and eye irritation.[9][10] It is essential to handle tBMA in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9][11]

Storage:

-

tBMA should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[9][11]

-

To prevent premature polymerization, tBMA must be stored under air, not under an inert atmosphere, as the presence of oxygen is required for common inhibitors like MEHQ to function effectively.[5]

-

The recommended storage temperature is typically between 2°C and 8°C.[11]

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [5] |

| Molecular Weight | 142.20 g/mol | [12] |

| Boiling Point | 132 °C | [11] |

| Melting Point | -48 °C | [11] |

| Density | 0.875 g/cm³ at 25 °C | [11] |

| Flash Point | 30 °C | [11] |

| Water Solubility | 0.36 g/L at 25 °C | [11] |

Conclusion

The synthesis and purification of this compound are well-established processes that are critical for the production of high-performance polymers. A thorough understanding of the underlying reaction mechanisms, potential side reactions, and purification principles is paramount for obtaining a high-purity monomer. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers and professionals can confidently produce tBMA that meets the stringent requirements for advanced applications in various scientific and industrial fields.

References

- Process for producing t-butyl methacrylate.

- Process for producing t-butyl methacrylate.

- This compound monomer and polymer, synthesis method and application thereof.

-

Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. National Institutes of Health (NIH). [Link]

-

Group-Transfer Polymerization of this compound and [3-(Methacryloxy)propyl]pentamethyldisiloxane: Synthesis and Characterization of Homopolymers and Random and Block Copolymers. ACS Publications. [Link]

-

Poly(this compound) standard Safety Data Sheet. Scientific Polymer Products, Inc. [Link]

-

TBMA: A Feasibility Analysis on Production from a Reliable Manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]

-

Initiation Mechanisms for Radical Polymerization of Methyl Methacrylate with tert-Butyl Peroxypivalate. Journal of the American Chemical Society. [Link]

-

This compound: Key Properties and Procurement for Industrial Use. [Link]

-

Tertiary Butyl Methacrylate. Kowa American Corporation. [Link]

-

Poly(this compound), predominantly syndiotactic. Polymer Source. [Link]

-

Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Chemical Science (RSC Publishing). [Link]

-

Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). [Link]

-

Polymerisation inhibitor. Wikipedia. [Link]

-

This compound. PubChem. [Link]

- Transesterification process for production of (meth)acrylate ester monomers.

- Distillation process for purifying methyl methacrylate.

-

How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. [Link]

-

Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. [Link]

-

Separation of Poly(styrene-block-t-butyl methacrylate) Copolymers by Various Liquid Chromatography Techniques. National Institutes of Health (NIH). [Link]

Sources

- 1. EP0268999A2 - Process for producing t-butyl methacrylate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. kowachemical.com [kowachemical.com]

- 5. jamorin.com [jamorin.com]

- 6. polysciences.com [polysciences.com]

- 7. CA1290344C - Process for producing t-butyl methacrylate - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. download.basf.com [download.basf.com]

- 10. download.basf.com [download.basf.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. This compound | C8H14O2 | CID 11448 - PubChem [pubchem.ncbi.nlm.nih.gov]

Free radical polymerization of tert-butyl methacrylate kinetics

An In-Depth Technical Guide to the Kinetics of Free Radical Polymerization of tert-Butyl Methacrylate

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the kinetics of free radical polymerization (FRP) of this compound (tBMA). As a monomer of significant academic and industrial interest, particularly as a precursor to poly(methacrylic acid), a thorough understanding of its polymerization behavior is critical for the rational design and synthesis of well-defined polymers. This document delves into the fundamental elementary reactions governing FRP, presents key kinetic parameters specific to tBMA, outlines methodologies for their experimental determination, and provides a detailed, field-proven protocol for conducting the polymerization and its kinetic analysis. This guide is intended for researchers, polymer chemists, and materials scientists engaged in polymer synthesis and application development.

Introduction: The Significance of this compound

This compound (tBMA) is a vinyl monomer distinguished by its bulky tert-butyl ester group. This structural feature imparts unique properties to its corresponding polymer, poly(this compound) (PtBMA), including high glass transition temperature (Tg) and solubility in a range of organic solvents. However, the primary utility of PtBMA in advanced applications, such as drug delivery and smart hydrogels, stems from its facile acid-catalyzed hydrolysis to poly(methacrylic acid) (PMAA), a hydrophilic and pH-responsive polymer.

The ability to control the molecular weight, molecular weight distribution (dispersity, Đ), and architecture of PtBMA is paramount to tailoring the properties of the final PMAA-based materials. Such control is fundamentally rooted in a deep understanding of the polymerization kinetics. This guide elucidates the kinetic principles of tBMA free radical polymerization, providing the foundational knowledge required for precise polymer synthesis.

Fundamentals of Free Radical Polymerization (FRP)

Free radical polymerization is a chain-growth process involving the sequential addition of monomer units to a growing polymer chain with a radical active center. The overall mechanism is classically described by four elementary reaction steps: initiation, propagation, termination, and chain transfer.

-

Initiation: The process begins with the generation of primary free radicals from an initiator molecule (I), typically through thermal or photochemical decomposition. These primary radicals then react with a monomer molecule (M) to form an initiated monomer radical (M₁•).

-

Propagation: The newly formed monomer radical rapidly adds successive monomer units, extending the polymer chain (Pₙ•). This step is the primary chain-building reaction and occurs thousands of times for each initiated chain.

-

Termination: The growth of a polymer chain is halted by the irreversible destruction of the radical active centers. This typically occurs through two mechanisms: combination (coupling) of two growing chains to form a single "dead" polymer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two dead polymer chains (one with a saturated end-group and one with an unsaturated end-group).

The interplay of these four processes dictates the rate of polymerization and the final properties of the polymer.

Caption: The four elementary steps of Free Radical Polymerization.

Kinetic Parameters for this compound Polymerization

The kinetics of FRP are described by the rate coefficients for each elementary step. For tBMA, as with other methacrylates, the bulky ester group and the α-methyl group create significant steric hindrance, which influences these parameters.

Propagation Rate Coefficient (kₚ)

The propagation rate coefficient, kₚ, quantifies the rate of monomer addition to the growing radical chain. It is a critical parameter as it directly influences both the polymerization rate and the final molecular weight. Pulsed Laser Polymerization coupled with Size Exclusion Chromatography (PLP-SEC) is considered a benchmark technique for the accurate determination of kₚ.[4]

Termination Rate Coefficient (kₜ)

The termination rate coefficient, kₜ, is highly dependent on the mobility of the growing polymer chains. For methacrylates like tBMA, termination is significantly affected by diffusion limitations from very early stages of the polymerization.[5] As monomer is converted to polymer, the viscosity of the medium increases dramatically, which severely restricts the translational diffusion of macroradicals, leading to a decrease in kₜ. This phenomenon, known as the Trommsdorff effect (or gel effect), causes a rapid autoacceleration in the polymerization rate.[6] The termination kinetics for tBMA exhibit a sequence typical for methacrylates: an initial plateau controlled by segmental diffusion, followed by a steep decrease at intermediate conversion (translational diffusion control), and a weaker decrease at high conversion (reaction-diffusion control).[5]

Quantitative Kinetic Data

The following table summarizes representative kinetic parameters for the free radical polymerization of monomers structurally related to tBMA. It is important to note that direct, universally accepted values for tBMA under all conditions are not as prevalent as for monomers like methyl methacrylate (MMA), but data from related systems provide crucial insights. The Arrhenius parameters (Activation Energy, Eₐ, and Pre-exponential Factor, A) are used to describe the temperature dependence of the rate coefficients via the equation k = A * exp(-Eₐ/RT).

| Parameter | Monomer | Value | Temperature (°C) | Method | Source |

| kₚ (L·mol⁻¹·s⁻¹) | TBDMSMA | ~500 - 1500 | 50 - 80 | PLP-SEC | [7] |

| kₜ (L·mol⁻¹·s⁻¹) | TBDMSMA | 1.49 x 10⁷ - 1.90 x 10⁷ | 60 - 80 | Steady-State | [7] |

| Eₐ (propagation) | tert-Butyl Acrylate | 17.5 kJ·mol⁻¹ | N/A | PLP-SEC | [4] |

| log(A) (propagation) | tert-Butyl Acrylate | 7.28 | N/A | PLP-SEC | [4] |

*Note: Tert-butyldimethylsilyl methacrylate (TBDMSMA) is used here as a close structural and kinetic analogue to tBMA, for which comprehensive data was available in the cited literature.[7]

Experimental Determination of Kinetic Parameters

Validating kinetic models and understanding a specific polymerization system requires robust experimental techniques. The general workflow involves conducting a controlled polymerization, tracking monomer conversion and polymer molecular weight over time, and applying kinetic models to extract rate coefficients.

Caption: Experimental workflow for kinetic analysis of FRP.

Detailed Experimental Protocol: Bulk Polymerization of tBMA

This protocol provides a self-validating system for studying the kinetics of the bulk free radical polymerization of tBMA. The inclusion of timed sampling and dual analysis methods (conversion and molecular weight) allows for internal consistency checks.

Objective

To synthesize poly(this compound) via thermally initiated free radical polymerization and to determine the polymerization kinetics by monitoring monomer conversion and molecular weight evolution as a function of time.

Materials and Equipment

-

Chemicals:

-

This compound (tBMA), ≥98%, stabilized

-

Azobisisobutyronitrile (AIBN), 98% (or other suitable thermal initiator)

-

Basic alumina (for inhibitor removal)

-

Methanol (reagent grade, for precipitation)

-

Tetrahydrofuran (THF), HPLC grade (for SEC/GPC)

-

Deuterated chloroform (CDCl₃) (for NMR analysis)

-

Nitrogen or Argon gas (high purity)

-

-

Equipment:

-

Three-neck round-bottom flask (e.g., 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller and thermocouple

-

Schlenk line or inert gas manifold

-

Syringes and needles

-

Glass vials with septa for sample collection

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) system, calibrated with polystyrene or poly(methyl methacrylate) standards

-

Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)

-

Vacuum oven

-

Procedure

-

Monomer Purification (Trustworthiness Pillar): The commercial monomer contains inhibitors (like hydroquinone monomethyl ether) to prevent premature polymerization. Their removal is critical for reproducible kinetic studies.

-

Pass the liquid tBMA monomer through a column packed with basic alumina immediately before use. Collect the purified monomer in a clean, dry flask.

-

Causality: Failure to remove the inhibitor will introduce an unpredictable induction period, invalidating the kinetic data from t=0.

-

-

Initiator Preparation:

-

Accurately weigh the desired amount of AIBN. A typical molar ratio of [Monomer]:[Initiator] is between 200:1 and 1000:1. For example, for 20 mL of tBMA (~0.14 mol), use ~23 mg of AIBN for a 1000:1 ratio.

-

Expertise: The initiator concentration directly controls the rate of initiation and, consequently, the overall polymerization rate and the final molecular weight. Higher initiator concentrations lead to faster rates but lower molecular weights.

-

-

Reactor Setup and Inerting:

-

Assemble the three-neck flask with the stir bar, condenser (with N₂ inlet/outlet at the top), a rubber septum for sampling, and a glass stopper.

-

Flame-dry the glassware under vacuum or oven-dry and assemble while hot. Allow to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

-

Causality: Oxygen is a potent radical scavenger (inhibitor). Removing it via inerting is essential to ensure the polymerization starts promptly and proceeds at a rate determined by the intended reagents, not by trace impurities.

-

-

Polymerization Reaction:

-

Add the purified tBMA to the reaction flask via syringe.

-

Add the pre-weighed AIBN. Stir until fully dissolved.

-

Take a "t=0" sample (~0.1 mL) via syringe and quench it in a pre-weighed vial containing a small amount of THF and a trace of inhibitor (hydroquinone).

-

Immerse the flask in the heating mantle pre-heated to the desired temperature (e.g., 70 °C for AIBN). Start the timer.

-

Expertise: 70 °C is a common temperature for AIBN as its 10-hour half-life temperature is ~65 °C, providing a steady and practical rate of radical generation.

-

-

Timed Sampling:

-

At regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw ~0.1 mL aliquots from the reaction mixture using a nitrogen-purged syringe.

-

Immediately quench each sample in a separate, pre-weighed vial as described for the t=0 sample. Record the exact time of withdrawal.

-

Expertise: The sampling frequency should be higher in the initial stages of the reaction where the rate is fastest. If autoacceleration is expected, sampling should continue into the high-viscosity regime.

-

-

Polymer Isolation (for final product):

-

After the desired reaction time, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Dilute the viscous polymer solution with a small amount of THF.

-

Slowly pour the polymer solution into a large excess of cold, stirring methanol (~10x volume). The PtBMA will precipitate as a white solid.

-

Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

-

Characterization and Kinetic Analysis

-

Monomer Conversion (Gravimetry):

-

For each quenched sample vial, accurately weigh the total mass.

-

Remove the solvent and unreacted monomer under vacuum (or in a vacuum oven at a low temperature) until a constant weight is achieved. The remaining mass is the polymer.

-

Conversion (x) = (mass of polymer) / (initial mass of monomer in the aliquot).

-

-

Monomer Conversion (¹H NMR Spectroscopy):

-

Dilute a small portion of each quenched sample in CDCl₃.

-

Integrate the characteristic vinyl proton peaks of the tBMA monomer (~6.05 and 5.50 ppm) and compare this area to the area of the large tert-butyl peak (~1.44 ppm), which remains constant for both monomer and polymer.

-

Conversion (x) = 1 - [(Integral of vinyl protons / 2) / (Integral of tert-butyl protons / 9)]_t / [(Integral of vinyl protons / 2) / (Integral of tert-butyl protons / 9)]_t=0.

-

Self-Validation: Comparing conversion data from gravimetry and NMR provides a robust check on the accuracy of the measurements.

-

-

Molecular Weight Analysis (SEC/GPC):

-

Dissolve a small amount of each quenched sample (or the final purified polymer) in THF.

-

Inject the solution into the SEC/GPC system.

-

Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).

-

-

Data Interpretation:

-

Plot monomer conversion versus time to visualize the reaction rate.

-

For a classical FRP, a plot of ln(1/(1-x)) versus time should be linear at low conversions. The slope is related to the overall rate constant.

-

Plot Mₙ and Đ versus conversion. For a conventional FRP, Mₙ should increase with conversion, while Đ is typically broad (Đ > 1.5). A dramatic increase in Mₙ and Đ at higher conversions is indicative of the gel effect.

-

Conclusion

The free radical polymerization of this compound is governed by a complex interplay of initiation, propagation, termination, and chain transfer events. The kinetics are characterized by steric influences from the bulky tert-butyl group and are highly sensitive to diffusion control, leading to significant autoacceleration at higher monomer conversions. A quantitative understanding of the rate coefficients, kₚ and kₜ, is essential for predicting and controlling the polymerization process. By employing rigorous experimental techniques, as detailed in this guide, researchers can reliably determine these kinetic parameters, enabling the synthesis of PtBMA with tailored molecular characteristics for advanced applications in drug development and materials science.

References

-

Zhou, D., et al. (2015). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. MDPI. [Link]

-

Buback, M., et al. (2006). Termination kinetics of this compound and of n-butyl methacrylate free-radical bulk homopolymerizations. Monash University Research Repository. [Link]

-

Junkers, T., et al. (2009). Propagation rate coefficients of isobornyl acrylate, tert-butyl acrylate and 1-ethoxyethyl acrylate: A high frequency PLP-SEC study. Journal of Polymer Science, Part A: Polymer Chemistry. [Link]

-

Cintora, A., et al. (2021). Effect of monomer hydrophilicity on ARGET–ATRP kinetics in aqueous mini‐emulsion polymerization. Journal of Polymer Science. [Link]

-

dos Santos, R. M., et al. (2020). Numerical simulation atom of -transfer radical polymerization of this compound. Blucher Chemical Engineering Proceedings. [Link]

-

Goto, A., & Fukuda, T. (1999). Kinetic Study on Nitroxide-Mediated Free Radical Polymerization of tert-Butyl Acrylate. Macromolecules. [Link]

-

Lovering, E. G., & Laidler, K. J. (1962). RATES OF POLYMERIZATION OF ACRYLATES AND METHACRYLATES IN EMULSION SYSTEMS. Canadian Journal of Chemistry. [Link]

-

Ma, Q., & Wooley, K. L. (2000). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science, Part A: Polymer Chemistry. [Link]

-

Lin, C.-W., & Lee, W.-F. (2001). Kinetics study of an acrylic tetrapolymer: Poly(IBMA-MMA-MAA-TBMA). Journal of Applied Polymer Science. [Link]

-

Wikipedia contributors. (2023). Chain transfer. Wikipedia. [Link]

-

Al-Bayati, Y. K., & Soroush, M. (2018). On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization. Processes. [Link]

-

Lopez, J. E. C., et al. (2017). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Polymers. [Link]

-

Zanchin, G., & Tritto, I. (2021). Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis. Catalysts. [Link]

-

Mendizábal, E., et al. (2006). Kinetics of Bulk Free‐Radical Polymerization of Butyl Methacrylate Isomers Studied by Reaction Calorimetry. Macromolecular Reaction Engineering. [Link]

-

Zhang, Z., et al. (2022). Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers. Journal of the American Chemical Society. [Link]

-

Joshi, R. M. (1957). Heats of polymerization. A summary of published values and their relation to structure. Journal of Polymer Science. [Link]

-

Anseth, K. S., & Bowman, C. N. (1994). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer. [Link]

-

Carswell, T. G., et al. (1992). Kinetic parameters for polymerization of methyl methacrylate at 60°C. Polymer. [Link]

-

Bijoy P MATHEW. (2020, December 6). Chain Transfer Reaction (Free-Radical Polymerisation). YouTube. [Link]

-

Kim, K. J., & Rhee, H.-K. (2000). Kinetic Parameter Estimation for the MMA/MA Copolymerization System. Journal of Applied Polymer Science. [Link]

-

Chemistry For Everyone. (2023, September 9). What Is The Role Of Chain Transfer Agents? YouTube. [Link]

-

Davis, K. A., et al. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules. [Link]

-

Hameed, S. A., & Becheir, J. A. (2019). Kinetic Investigation of Polymerization Methyl Methacrylate in Benzene. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

S. N., S., & S., J. (2016). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research. [Link]

-

Li, Y., et al. (2023). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. RSC Advances. [Link]

-

ResearchGate. (2001). Kinetics study of an acrylic tetrapolymer: Poly(IBMA–MMA–MAA–TBMA). ResearchGate. [Link]

Sources

- 1. Chain transfer - Wikipedia [en.wikipedia.org]

- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 3. youtube.com [youtube.com]

- 4. research.monash.edu [research.monash.edu]

- 5. research.monash.edu [research.monash.edu]

- 6. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Introduction: The Significance of Poly(tert-butyl methacrylate)

An in-depth technical guide to the anionic polymerization of tert-butyl methacrylate (tBMA), designed for researchers, scientists, and professionals in drug development, is detailed below. This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and critical considerations for achieving controlled polymerization of tBMA.

This compound (tBMA) is a versatile acrylic monomer distinguished by its bulky tert-butyl ester group.[1] This structural feature imparts unique properties to its corresponding polymer, poly(this compound) or PtBMA. PtBMA is a hydrophobic, thermally stable polymer with a high glass transition temperature (Tg) of approximately 107°C.[2][3] The steric hindrance provided by the tert-butyl side groups enhances its solubility in organic solvents and provides chemical resistance.[2]

Anionic polymerization is a particularly powerful method for synthesizing PtBMA because it can proceed as a "living" polymerization.[4][5] This technique offers precise control over the polymer's molecular weight, results in a very narrow molecular weight distribution (low polydispersity), and allows for the creation of complex polymer architectures like block copolymers.[5][6] These well-defined polymers are crucial in various advanced applications.

The applications of PtBMA are extensive, ranging from industrial coatings and adhesives to high-tech uses in lithography and photoresists.[2][7] In the biomedical and pharmaceutical fields, PtBMA is often used as a precursor to poly(methacrylic acid) (PMAA). The tert-butyl group can be selectively removed under acidic conditions or through thermolysis, yielding the hydrophilic PMAA.[2][6] This transformation is fundamental for creating amphiphilic block copolymers used in drug delivery systems and other biomedical applications.

The Core Mechanism: A Step-by-Step Analysis

The anionic polymerization of tBMA is a chain-growth process involving a highly reactive anionic propagating species.[8] The success of this polymerization, particularly in achieving a living character, hinges on the absence of termination and chain transfer reactions. The bulky tert-butyl group on the ester is crucial as it sterically and electronically hinders side reactions that commonly plague the anionic polymerization of other methacrylates, such as methyl methacrylate (MMA).[9] This allows the polymerization of tBMA to proceed without significant side reactions, even at room temperature in some cases.[6][10]

Initiation: The Start of the Chain

Initiation involves the addition of a strong nucleophile (the initiator) to the carbon-carbon double bond of the tBMA monomer.[11] This step generates a carbanionic active center that will propagate the polymerization.

-

Choice of Initiator: A variety of initiators can be used, with organolithium compounds like n-butyllithium (n-BuLi) and sec-butyllithium (s-BuLi) being among the most common.[12][13] Other effective initiators include alkali metal alkoxides, such as potassium tert-butoxide (t-BuOK), and organomagnesium compounds (Grignard reagents) like t-BuMgBr, which can also provide stereochemical control.[14][15] The choice of initiator is critical as its reactivity must be sufficient to attack the monomer's double bond efficiently.[11]

-

The Initiation Step: The nucleophilic initiator (I⁻) attacks the β-carbon of the tBMA monomer, forming a new carbon-carbon bond and transferring the negative charge to the α-carbon. This newly formed carbanion is stabilized by resonance with the adjacent carbonyl group, forming an enolate, which is the actual propagating species.[16]

Propagation: Building the Polymer Chain

Once initiated, the anionic chain end rapidly adds subsequent tBMA monomer molecules in a sequential fashion. This process continues as long as the monomer is available and the active center is not destroyed.

-

Living Nature: In a well-controlled system, free from impurities like water or oxygen, there is no inherent termination step.[4] The anionic chain ends remain active indefinitely. This "living" nature is a key advantage of this polymerization method.[12]

-

Role of Solvent and Counter-ion: The reaction is typically conducted in aprotic solvents. Polar solvents like tetrahydrofuran (THF) are commonly used because they solvate the cation (e.g., Li⁺), leading to a more reactive, "freer" anionic propagating species and a faster polymerization rate.[12][17] Non-polar solvents like toluene can also be used, often resulting in greater stereochemical control but slower reaction rates.[6] The nature of the counter-ion (e.g., Li⁺, K⁺, MgBr⁺) also influences the reactivity and stereospecificity of the polymerization.[10]

Termination: Concluding the Polymerization

In a true living anionic polymerization, the process only stops when the monomer is completely consumed.[4] To obtain the final, stable polymer, a deliberate termination step is required.

-

Deliberate Termination: The polymerization is typically "quenched" by adding a protic agent, such as methanol or water. The protic source protonates the carbanionic chain end, rendering it inactive and terminating the polymerization.

-

Side Reactions: Although the t-butyl group minimizes them, side reactions can still occur, especially at elevated temperatures. The primary side reaction for methacrylates is an intramolecular "backbiting," where the active chain end attacks the carbonyl group of a preceding monomer unit in the same chain.[9] This can lead to the formation of a cyclic ketone and the termination of the chain.[16] For tBMA, the steric bulk of the tert-butyl group makes this intramolecular reaction significantly less favorable compared to methacrylates with smaller ester groups.[9]

Caption: The three key stages of anionic polymerization: initiation, propagation, and termination.

Experimental Protocols and Considerations

Achieving a successful living anionic polymerization requires meticulous experimental technique to eliminate impurities that can react with and terminate the highly reactive anionic species.

Reagent Purity: A Non-Negotiable Requirement

-

Monomer (tBMA): Commercial tBMA contains inhibitors (like hydroquinone monomethyl ether) that must be removed. A typical purification involves washing with an aqueous base to remove the inhibitor, drying with an anhydrous salt (e.g., MgSO₄), and finally, distillation under reduced pressure from a drying agent like calcium hydride (CaH₂). For ultimate purity, it can be further treated with trialkylaluminum compounds.[6]

-

Solvent (e.g., THF): Solvents must be rigorously dried and deoxygenated. THF is often refluxed over sodium/benzophenone until a persistent deep blue or purple color indicates it is anhydrous and oxygen-free. It is then distilled directly into the reaction flask under an inert atmosphere.

-

Inert Atmosphere: All manipulations must be carried out under a high-purity inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox. All glassware must be thoroughly flame-dried or oven-dried under vacuum immediately before use to remove adsorbed moisture.

Step-by-Step Experimental Workflow

-

Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is assembled while hot and placed under a positive pressure of high-purity inert gas.

-

Solvent Addition: The purified, anhydrous solvent (e.g., THF) is cannulated or distilled into the reaction flask.

-

Initiator Addition: The reaction flask is cooled to the desired temperature (e.g., -78°C using a dry ice/acetone bath).[6] The initiator (e.g., s-BuLi in cyclohexane) is added dropwise via a gas-tight syringe.

-

Monomer Addition: The purified tBMA monomer is added slowly and dropwise to the stirred initiator solution. The rate of addition can be used to help control the exotherm of the polymerization. The polymerization is often extremely fast, with high conversions achieved in minutes.[18]

-

Propagation: The reaction is allowed to stir at the low temperature for a predetermined time to ensure complete monomer conversion.

-

Termination (Quenching): A small amount of degassed methanol is added to the reaction mixture to terminate the living anions. The disappearance of any color associated with the active species often indicates successful quenching.

-

Polymer Isolation: The polymer solution is warmed to room temperature and precipitated by pouring it into a large volume of a non-solvent, such as a methanol/water mixture or hexane.

-

Drying: The precipitated PtBMA is collected by filtration, washed, and dried under vacuum to a constant weight.

Caption: A typical workflow for the anionic polymerization of tBMA under inert conditions.

Quantitative Control and Polymer Characterization

The living nature of tBMA anionic polymerization allows for a high degree of control over the final polymer properties.

Molecular Weight and Polydispersity

The number-average molecular weight (Mₙ) of the resulting polymer can be predicted with high accuracy using the following relationship, assuming 100% initiator efficiency and complete monomer conversion:

Mₙ = (grams of monomer) / (moles of initiator)

The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is typically very low for these polymerizations, often with values of Mₙ/Mₙ ≤ 1.1, indicating a nearly uniform chain length.[10]

| Parameter | Control Mechanism | Typical Outcome |

| Molecular Weight (Mₙ) | Ratio of monomer to initiator | Predictable and controllable |

| Polydispersity (PDI) | Purity of reagents and conditions | Very narrow (≤ 1.1) |

| Tacticity | Solvent, counter-ion, temperature | Can be influenced (e.g., isotactic in non-polar solvents) |

Polymer Characterization

-

Gel Permeation Chromatography (GPC): This is the primary technique used to determine the molecular weight (Mₙ and Mₙ) and the PDI of the synthesized polymer. A narrow, symmetric peak in the GPC chromatogram is indicative of a successful living polymerization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PtBMA and to assess its purity. Furthermore, analysis of the α-methyl proton or quaternary carbon signals can provide detailed information about the polymer's tacticity (the stereochemical arrangement of the bulky side groups along the chain).[15] For instance, polymerization with Grignard initiators in non-polar solvents like toluene can yield highly isotactic PtBMA, while organolithium initiators in polar THF often lead to more syndiotactic-rich polymer.[6]

Conclusion

The anionic polymerization of this compound is a robust and highly controlled method for synthesizing well-defined polymers. The inherent stability of the propagating anion, largely due to the steric hindrance of the tert-butyl group, minimizes side reactions and facilitates a living polymerization process. This allows for unparalleled control over molecular weight and distribution, and enables the synthesis of advanced polymer architectures. For researchers in materials science and drug development, mastering this technique provides a powerful tool for creating bespoke polymers that can serve as protective coatings, advanced photoresists, or precursors to functional hydrophilic polymers for biomedical applications.

References

- Müller, A. H. E., & Lochmann, L. (1991). Kinetics of the anionic polymerization of this compound in tetrahydrofuran. Die Makromolekulare Chemie, Macromolecular Symposia, 47(1), 161-174.

-

Dakota Systems, Inc. (n.d.). This compound: Properties, Applications, and Safety Considerations. Retrieved from [Link]

- Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873.

-

Bayreuth, U. (n.d.). New polymeric architectures with (meth)acrylic acid segments. Retrieved from [Link]

- Zhang, L., et al. (2018). Initiating Mechanism of the Anionic Polymerization of Methacrylates with t‐BuOK and the Synthesis of ABA Type Triblock Copolymers. Macromolecular Chemistry and Physics, 219(5), 1700543.

- Glusker, D. L., et al. (1959). The Mechanism of the Anionic Polymerization of Methyl Methacrylate. III. Effects of Solvents upon Stereoregularity and Rates in Fluorenyllithium-Initiated Polymerizations. Journal of the American Chemical Society, 81(20), 5419-5426.

- Jacobs, C., et al. (1990).

-

Jacobs, C., et al. (1990). Termination mechanism in the anionic copolymerization of methyl methacrylate and tert-butyl acrylate. ACS Publications. Retrieved from [Link]

- Janata, M., Lochmann, L., & Müller, A. H. (1992). Mechanisms and kinetics of the anionic polymerization of acrylates, 2. Polymerization of tert-butyl acrylate in a flow tube reactor and effect of lithium chloride and lithium tert-butoxide. Die Makromolekulare Chemie, 193(1), 101-112.

-

Kowa American Corporation. (n.d.). Tertiary Butyl Methacrylate. Retrieved from [Link]

-

Das, D. (n.d.). Kinetics of Anionic Polymerization. Retrieved from [Link]

-

Müller, A. H. E. (2007). Tutorial on Anionic Polymerization. Retrieved from [Link]

-

Unacademy. (n.d.). Understanding anionic polymerization initiators. Retrieved from [Link]

-

Wikipedia. (n.d.). Anionic addition polymerization. Retrieved from [Link]

- Kitayama, T., et al. (2017). Synthesis of Isotactic-block-Syndiotactic Poly(methyl Methacrylate) via Stereospecific Living Anionic Polymerizations in Combination with Metal-Halogen Exchange, Halogenation, and Click Reactions. Polymers, 9(12), 705.

-

Advanced Science News. (2018). Living Anionic Polymerization – A Powerful Method. Retrieved from [Link]

-

Evans, M. (2023). Anionic and Radical Polymerizations. YouTube. Retrieved from [Link]

Sources

- 1. jamorin.com [jamorin.com]

- 2. polysciences.com [polysciences.com]

- 3. kowachemical.com [kowachemical.com]

- 4. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]

- 5. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]

- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 13. Notes on Understanding anionic polymerization initiators [unacademy.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanisms and kinetics of the anionic polymerization of acrylates, 2. Polymerization of tert‐butyl acrylate in a flow tube reactor and effect of lithium chloride and lithium tert‐butoxide | Semantic Scholar [semanticscholar.org]

Cationic polymerization of tert-butyl methacrylate overview

An In-Depth Technical Guide to the Cationic Polymerization of tert-Butyl Methacrylate

Introduction

Cationic polymerization is a cornerstone of polymer synthesis, enabling the creation of materials from monomers possessing electron-rich double bonds.[1] This guide provides a comprehensive overview of the cationic polymerization of this compound (tBMA), a monomer valued for the unique properties it imparts to polymers. The resulting poly(this compound) (PtBMA) is characterized by high hydrophobicity, a high glass transition temperature (Tg), and excellent thermal and chemical resistance, making it a valuable precursor for advanced materials, including thermoplastic elastomers and amphiphilic block copolymers following hydrolysis to poly(methacrylic acid).[2][3]

While anionic and radical polymerization are more commonly employed for methacrylates, a thorough understanding of the cationic route is critical for researchers aiming to synthesize specific polymer architectures, such as block copolymers with cationically-polymerizable monomers like isobutylene.[1][4] This document, designed for scientists and drug development professionals, delves into the core mechanistic principles, experimental protocols, and inherent challenges of this process, grounding theoretical knowledge in practical, field-proven insights.

Part 1: The Mechanistic Landscape of tBMA Cationic Polymerization

The polymerization of vinyl monomers via a cationic mechanism proceeds through a series of elementary steps involving a carbocationic propagating species.[5] The susceptibility of a monomer to this process is largely dictated by the stability of the carbocation formed upon initiation.

Core Principles

Cationic polymerization is a chain-growth process that includes the following fundamental steps:

-

Initiation: This two-stage process begins with the formation of an initiating electrophile (a carbocation), typically generated from an initiator-co-initiator system. This cation then attacks the monomer's carbon-carbon double bond to form a new, monomeric carbocation.[6]

-

Propagation: The monomeric carbocation sequentially adds more monomer units, regenerating the carbocationic active center at the end of the growing polymer chain with each addition.[7]

-

Chain Transfer: This process terminates a growing chain but simultaneously creates a new initiating species, thus the kinetic chain is not terminated. Transfer can occur to the monomer, counter-ion, solvent, or polymer, and it is a primary factor limiting the final molecular weight.[5][8]

-

Termination: This is a reaction that irreversibly destroys the active center, halting polymer growth. It can occur through combination with the counter-ion or other nucleophilic species present in the system.[5][6]

Suitability and Challenges of tBMA

The structure of tBMA presents both advantages and challenges for cationic polymerization. The tertiary carbon in the ester group can stabilize an adjacent carbocation, making propagation feasible. However, the carbonyl oxygen of the ester group is a Lewis base. This can lead to complexation with Lewis acid initiators, potentially deactivating them or leading to undesirable side reactions. Therefore, precise control over reaction conditions is paramount.

Initiation Systems

Effective initiation requires the generation of a carbocation that can readily attack the tBMA double bond. This is typically achieved using a two-component system comprising a Lewis acid and a co-initiator.

-

Lewis Acids (Co-initiators): Strong electron acceptors like boron trifluoride (BF₃), tin tetrachloride (SnCl₄), aluminum trichloride (AlCl₃), and titanium tetrachloride (TiCl₄) are commonly used.[8]

-

Initiators (Cation Source):

-

Protogens: Proton donors such as water or alcohols can serve as initiators. The Lewis acid activates the protogen, facilitating the release of a proton which then initiates polymerization.[5][6]

-

Cationogens: Compounds like tert-butyl chloride can act as cation sources. The Lewis acid abstracts a halide to generate a stable tert-butyl carbocation, which then initiates the chain.[9]

-

The combination of a Lewis acid and a co-initiator forms a complex counter-ion that is ideally non-nucleophilic to prevent premature termination of the growing polymer chain.[7]

The diagram below illustrates the fundamental mechanism of cationic polymerization.

Caption: General mechanism of cationic polymerization.

Part 2: Achieving Control: The "Living" Cationic Polymerization Approach

Conventional cationic polymerization is often difficult to control, leading to polymers with broad molecular weight distributions (high polydispersity index, PDI) due to frequent chain transfer and termination reactions.[7] Living polymerization techniques offer a solution by establishing an equilibrium between actively propagating (cationic) species and inactive (dormant) species.[9][10] This equilibrium minimizes the concentration of active cations at any given moment, thereby suppressing irreversible termination and transfer events.[10]

Key Strategies for Controlled Polymerization

Several factors are crucial for establishing a living cationic polymerization of tBMA:

| Strategy | Rationale & Causality |

| Low Temperature | Reduces the rate of termination and chain transfer reactions, which typically have higher activation energies than propagation. Common temperatures are below 0°C, often as low as -78°C.[8][9] |

| Solvent Choice | The polarity of the solvent is critical. A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., dichloromethane) is often used to maintain polymer solubility while controlling the ionic dissociation of the propagating chain end.[9] |

| Non-Nucleophilic Counter-ion | The counter-ion (e.g., BCl₄⁻, SbF₆⁻) must be stable and have low nucleophilicity to avoid covalent bond formation with the carbocation, which would terminate the chain.[7] |

| Additives | Electron donors (e.g., dimethyl sulfoxide) can be added in small amounts to stabilize the propagating carbocation, further preventing side reactions.[9] |

By implementing these strategies, it is possible to synthesize PtBMA with a predictable molecular weight and a low PDI (typically < 1.2), and to create advanced architectures like block copolymers.[9]

Part 3: Experimental Protocol and Best Practices

The success of cationic polymerization is highly dependent on experimental rigor, particularly the exclusion of impurities that can terminate the reaction.

Materials and Purification

-

This compound (Monomer): Must be purified to remove the inhibitor (e.g., hydroquinone monomethyl ether). This can be achieved by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., CaCl₂), and finally, distillation under reduced pressure.[11] The purified monomer should be stored under an inert atmosphere at low temperature.

-

Solvents (e.g., Dichloromethane, Hexane): Must be rigorously dried and deoxygenated. Solvents are typically refluxed over a drying agent (e.g., calcium hydride) and distilled under an inert atmosphere (nitrogen or argon) immediately before use.

-

Initiator/Co-initiator: Should be of high purity. Lewis acids are often distilled or sublimated. Handling should be done in a glovebox or using Schlenk line techniques due to their high sensitivity to moisture.

Step-by-Step Experimental Workflow

This protocol describes a general procedure for the cationic polymerization of tBMA initiated by SnCl₄/H₂O at 0°C.

-

Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen three times to ensure an inert and dry environment.

-